molecular formula C14H14FN B596900 4-Fluoro-3',4'-dimethylbiphenyl-3-amine CAS No. 1225710-08-6

4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Cat. No.: B596900
CAS No.: 1225710-08-6
M. Wt: 215.271
InChI Key: WXZVVUYJPUCXMQ-UHFFFAOYSA-N
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Description

“4-Fluoro-3’,4’-dimethylbiphenyl-3-amine” is a chemical compound with the CAS number 1225710-08-6 . It’s used for pharmaceutical testing and is available for purchase from various suppliers .

Scientific Research Applications

Fluorescence Enhancement

Research on stilbene derivatives, including compounds similar to 4-Fluoro-3',4'-dimethylbiphenyl-3-amine, indicates that the introduction of N-phenyl substituents can lead to more planar structures, resulting in a red shift of absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, making these compounds useful in fluorescence-based applications (Yang, Chiou, & Liau, 2002).

Polyimide Synthesis

The synthesis of novel polyimides using aromatic diamines demonstrates the utility of such compounds in creating materials with high organosolubility, optical transparency, and excellent thermal stability. These polyimides show promise for use in electronics and other applications requiring materials with specific optical and thermal properties (Zhang, Li, Ma, Zhao, Xu, Yang, & Xiang, 2010).

Electrophilic Amination

Research on the electrophilic amination of halophenols reveals the potential for complete removal of the fluorine atom in such reactions, demonstrating the versatility of fluoro-compounds in synthetic chemistry. This finding could be valuable for the synthesis of new compounds with varied functional groups (Bombek, Požgan, Kočevar, & Polanc, 2004).

Synthesis of Energetic Materials

The conversion of fluoro-anilines to diazo compounds and further to energetic materials highlights another application area. These transformations underscore the role of fluorinated compounds in the synthesis of materials with potential applications in propellants, explosives, and pyrotechnics (Klapötke, Preimesser, & Stierstorfer, 2015).

Development of Fluorosensors

The creation of sterically crowded atropisomeric compounds for dual-mode enantioselective fluorosensing illustrates the utility of fluorinated compounds in sensing applications. Such compounds can operate using both fluorescence lifetime and intensity, offering a versatile tool for the enantioselective detection of molecules (Mei, Martin, & Wolf, 2006).

Safety and Hazards

The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-13(15)14(16)8-12/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVVUYJPUCXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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